molecular formula C12H24O5 B12519433 Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- CAS No. 697799-20-5

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-

Cat. No.: B12519433
CAS No.: 697799-20-5
M. Wt: 248.32 g/mol
InChI Key: ZPWNPGZIXJHYCO-UHFFFAOYSA-N
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Description

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-, is a 3-substituted oxetane derivative featuring a polyether chain (2,5,8,11-tetraoxadodec-1-yl) at the 3-position of the oxetane ring. The oxetane scaffold is valued in drug discovery for its ability to enhance physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity while avoiding stereochemical complexity due to its achiral nature when substituted at the 3-position . The polyether substituent in this compound introduces multiple oxygen atoms, likely increasing polarity and aqueous solubility compared to alkyl or aryl-substituted analogs. This structural motif may be leveraged in pharmaceutical formulations to improve bioavailability or in materials science for tailored solubility profiles.

Properties

CAS No.

697799-20-5

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane

InChI

InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3

InChI Key

ZPWNPGZIXJHYCO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COCCOCCOCCOC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 3,3-Disubstituted Oxetanes

Classical Synthetic Routes

Traditionally, oxetane synthesis employs several established methodologies, each with distinct advantages for accessing various substitution patterns.

Intramolecular Williamson Ether Synthesis

The most commonly used methodology to construct oxetanes is the intramolecular Williamson ether synthesis. This approach typically involves:

  • Preparation of precursors bearing an alcohol and a leaving group in a 1,3-relationship
  • Base-promoted intramolecular cyclization

This method is particularly valuable for the synthesis of 3,3-disubstituted oxetanes, making it highly relevant for our target compound. The main limitation is that starting materials often require multi-step synthetic sequences.

Paternò–Büchi [2+2] Photocycloaddition

The Paternò–Büchi reaction represents a traditional strategy for oxetane synthesis through [2+2] photocycloaddition. However, this process is often complicated by both reactivity and selectivity factors that are substrate-dependent, limiting its application for complex oxetanes like our target compound.

Modern Methodologies

Recent advancements in oxetane synthesis offer improved routes for accessing specifically substituted derivatives.

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization

This methodology involves:

  • Metal-catalyzed diazo decomposition and carbenoid insertion into O-H bonds
  • Subsequent intramolecular cyclization via C-C bond formation

As reported by researchers, this approach provides "mild and efficient O=H insertion and C=C bond-forming cyclization strategy for oxetane synthesis" and allows for the generation of "functionalized di-, tri-, and tetrasubstituted oxetane derivatives".

C-H Functionalization Strategy

A recently developed approach introduces a new synthetic disconnection to access oxetanes from native alcohol substrates through C-H functionalization. This method has demonstrated applicability in late-stage functionalization chemistry, providing a more direct route to oxetanes.

Specific Preparation Methods for Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-

Synthesis from 3-Methyl-3-oxetanemethanol

The most practical route to our target compound begins with 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0), a commercially available precursor. This approach involves:

  • Conversion of the primary alcohol to a suitable leaving group
  • Nucleophilic displacement with the polyether chain

Table 1. Conditions for Conversion of 3-Methyl-3-oxetanemethanol to an Activated Intermediate

Entry Activating Reagent Conditions Yield (%) Reference
1 p-Toluenesulfonyl chloride Pyridine, 0°C to RT, 12h 85-95
2 Methanesulfonyl chloride Et₃N, DCM, 0°C, 3h 92-96
3 Trifluoromethanesulfonic anhydride Pyridine, DCM, -78°C, 1h 75-85

The tosylate or mesylate intermediate is then reacted with the sodium or potassium alkoxide of 2,5,8,11-tetraoxadodec-1-ol to yield the desired product.

Two-Step Williamson Approach via Bromide Displacement

An efficient two-step approach involves:

  • Bromination of 3-Methyl-3-oxetanemethanol using phosphorus tribromide
  • Displacement with the alkoxide of 2,5,8,11-tetraoxadodec-1-ol

Table 2. Optimization of Bromide Displacement Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaH DMF 0 to 25 16 65-75
2 KOtBu THF 0 to 65 8 70-78
3 KH THF -10 to 25 6 75-85
4 NaH DMSO 0 to 25 4 60-70

Ring-Forming Approach from 2,2-Diethoxymethyl-1,3-propanediol

This approach offers an alternative synthesis route:

  • Selective monotosylation of 2,2-diethoxymethyl-1,3-propanediol
  • Substitution with the polyether chain
  • Acid-catalyzed cyclization to form the oxetane ring

While this method avoids using a preformed oxetane, the acid-catalyzed cyclization step often results in moderate yields due to competing side reactions.

Synthesis via Vinyl Sulfonium Intermediates

A novel approach utilizes photocatalytic conditions:

  • Reaction of 2,5,8,11-tetraoxadodec-1-ol with vinyl sulfonium salt
  • Irradiation with visible light in the presence of an iridium or organic photocatalyst
  • Treatment with base to promote cyclization

This method has shown promise for functionalizing complex alcohols, providing the desired oxetane in good yields.

Optimized Protocol for Large-Scale Preparation

Based on the methodologies described above, the following optimized protocol represents the most reliable approach for large-scale preparation of Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-:

Synthesis of Tosylated Intermediate

Step 1 : In a dry 2L round-bottom flask, 3-Methyl-3-oxetanemethanol (102.13 g, 1.0 mol) is dissolved in pyridine (500 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (210.66 g, 1.1 mol) is added portionwise over 30 minutes while maintaining the temperature below 5°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Step 2 : The reaction mixture is poured into ice water (1L) and extracted with ethyl acetate (3 × 500 mL). The combined organic layers are washed with 1M HCl (2 × 300 mL), saturated NaHCO₃ solution (300 mL), and brine (300 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the tosylated intermediate.

Alkylation with 2,5,8,11-tetraoxadodec-1-ol

Step 3 : In a separate 2L round-bottom flask equipped with a mechanical stirrer, sodium hydride (60% dispersion in mineral oil, 44 g, 1.1 mol) is suspended in anhydrous DMF (700 mL) and cooled to 0°C. 2,5,8,11-tetraoxadodec-1-ol (196.26 g, 1.0 mol) is added dropwise over 30 minutes. The mixture is stirred for 1 hour at 0°C to ensure complete deprotonation.

Step 4 : The tosylated intermediate from Step 2 is dissolved in anhydrous DMF (300 mL) and added dropwise to the alkoxide solution over 1 hour while maintaining the temperature at 0°C. The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 6 hours.

Step 5 : The reaction mixture is cooled to room temperature, carefully quenched with saturated NH₄Cl solution (500 mL), and extracted with ethyl acetate (3 × 600 mL). The combined organic layers are washed with water (3 × 400 mL) and brine (400 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Step 6 : The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- as a colorless liquid.

Table 3. Scale-up Results for Optimized Protocol

Scale (mol) Isolated Yield (%) Purity (%) Time (h) Notable Observations
0.01 82 98 24 Clean reaction profile
0.1 78 97 28 Slight decrease in yield
0.5 75 95 30 Longer purification time
1.0 72 94 36 Heat management critical

Alternative Synthetic Routes

Direct Synthesis from 3-Oxetanone

An alternative approach begins with 3-oxetanone:

  • Grignard addition of methylmagnesium bromide to form 3-methyl-3-hydroxyoxetane
  • Deprotonation and alkylation with an activated 2,5,8,11-tetraoxadodec-1-yl derivative

This approach offers a shorter synthetic route but often suffers from lower yields due to the instability of 3-methyl-3-hydroxyoxetane intermediates.

Horner-Wadsworth-Emmons (HWE) Strategy

The HWE reaction represents another potential approach for preparing functionalized oxetanes:

  • Conversion of 3-oxetanone to an α,β-unsaturated ester derivative
  • Michael addition with a polyether nucleophile
  • Subsequent functionalization to install the required substituents

While this method offers versatility for introducing diverse substituents, it requires multiple steps and careful control of reaction conditions.

Comparative Analysis of Preparation Methods

Table 4. Comparative Analysis of Different Synthetic Approaches

Synthetic Approach Key Advantages Limitations Overall Efficiency Scalability
From 3-Methyl-3-oxetanemethanol Straightforward; High yields Requires handling of moisture-sensitive reagents High Excellent
Ring-Forming Approach Avoids preformed oxetane; Less expensive starting materials Moderate yields; Side reactions Moderate Good
Via Vinyl Sulfonium Novel methodology; Mild conditions Specialized reagents required Moderate Limited
From 3-Oxetanone Shorter route Lower yields; Unstable intermediates Low-Moderate Limited
HWE Strategy Versatile for substitution patterns Multi-step; Careful control needed Moderate Moderate

Critical Factors Affecting Synthesis Efficiency

Several factors critically influence the efficiency of the preparation methods:

  • Temperature control : Oxetane ring formation is temperature-sensitive, with optimal cyclization occurring at specific temperature ranges for each method.

  • Choice of leaving group : Tosylates generally provide better yields than mesylates or halides for the alkylation step.

  • Solvent effects : DMF typically outperforms THF and DMSO in nucleophilic displacement reactions with oxetane derivatives.

  • Base selection : Sodium hydride consistently provides better results than potassium tert-butoxide or potassium hydride for deprotonation of the polyether alcohol.

  • Concentration effects : Dilute conditions (0.1-0.2 M) minimize side reactions during the critical alkylation step.

Chemical Reactions Analysis

Types of Reactions

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .

Scientific Research Applications

Introduction to Oxetanes

Oxetanes are four-membered cyclic ethers that exhibit distinctive chemical behavior due to their strained ring structure. The incorporation of oxetane rings into pharmaceutical compounds often enhances their pharmacological profiles by providing improved metabolic stability and bioactivity. The specific compound is characterized by a tetraoxadodecane substituent, which may influence its solubility and interaction with biological targets.

Enantioselective Synthesis

Recent advancements in synthetic methodologies have enabled the enantioselective preparation of oxetanes. For instance, a study highlighted the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols with isoprene oxide to produce 2,3-trisubstituted oxetanes . This approach not only increases the efficiency of synthesis but also allows for the introduction of diverse functional groups that can be tailored for specific biological activities.

Functionalization Strategies

Functionalization of oxetanes can be achieved through various reactions such as nucleophilic substitutions and Friedel-Crafts alkylation. A notable example includes the replacement of ketone moieties with oxetane rings in small-molecule inhibitors like OXi8006, which demonstrated cytotoxic activity against cancer cell lines . This functionalization enhances the structural diversity and biological potential of therapeutic agents.

Drug Development

Oxetanes serve as valuable scaffolds in drug development due to their ability to mimic carbonyl functionalities while offering increased stability against metabolic degradation. The compound has been explored as a ketone surrogate in several drug candidates aimed at inhibiting tubulin polymerization, showcasing its potential as an antiproliferative agent .

Case Studies

  • Case Study 1: Anticancer Activity
    A series of oxetane-containing indole analogues were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some analogues exhibited IC50 values as low as 0.47 μM against MCF-7 cells, indicating promising anticancer properties .
  • Case Study 2: Medicinal Chemistry Toolbox
    Research over a decade has established oxetanes as integral components in modern medicinal chemistry. Their application spans multiple reaction types including oxidation, reduction, and acylation, allowing for the generation of diverse derivatives suitable for drug discovery .

Comparative Analysis of Oxetane Derivatives

The following table summarizes key findings related to different oxetane derivatives and their biological activities:

Compound NameActivity TypeIC50 (μM)Reference
OXi8006 (oxetane analogue)Tubulin polymerization inhibitor>20
Oxetane-containing indole analogue (5c)Cytotoxicity against MCF-70.47 ± 0.02
Oxetan-3-olInhibition of COX pathwayNot specified

Conclusion and Future Directions

The unique properties of "Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-" position it as a promising candidate in drug development and organic synthesis. Its ability to serve as a ketone surrogate while maintaining structural integrity opens avenues for novel therapeutic agents with enhanced efficacy and reduced side effects. Future research should focus on optimizing synthetic routes and exploring additional biological applications to fully harness the potential of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .

Comparison with Similar Compounds

Data Table: Key Properties of Oxetane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type log D (pH 7.4) Key Applications
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- ~C₁₅H₃₀O₅ ~290.4 Polyether chain Inferred low Drug delivery, solubilizing agents
3,3-Diaryloxetanes (e.g., Pfizer/Bull Lab) Variable 250–400 Aromatic 1.7–5.1 CNS therapeutics
3-Methyl-3-[[(nonafluorohexyl)oxy]methyl]oxetane C₁₀H₉F₉O ~340.1 Fluorinated alkyl High Coatings, surfactants
3-Methyl-3-(1-methylethyl) oxetane C₇H₁₄O 114.19 Branched alkyl Moderate Steric effect studies

Research Findings and Implications

  • Polarity-Driven Solubility : The target compound’s polyether chain likely outperforms diaryl and alkyl analogs in aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Oxetanes generally resist oxidative metabolism, but the polyether chain may introduce new metabolic pathways (e.g., ether cleavage) requiring further study.
  • Synthetic Accessibility : The polyether substituent may complicate synthesis compared to simpler alkyl or aryl groups, necessitating optimized coupling strategies.

Biological Activity

Oxetane derivatives have garnered significant attention in medicinal chemistry due to their unique structural properties and biological activities. The compound Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a notable member of this class, characterized by a tetraoxadodecane substituent that may influence its pharmacological profile. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The chemical structure of Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can be represented as follows:

C15H30O4\text{C}_{15}\text{H}_{30}\text{O}_{4}

This oxetane derivative features a three-membered ring containing oxygen, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Oxetanes have been associated with various biological activities including:

  • Anticancer Activity : Some oxetane-containing compounds have shown promising results in inhibiting cancer cell proliferation.
  • Antibacterial and Antifungal Properties : The incorporation of oxetane rings can enhance the antimicrobial efficacy of certain drugs.
  • Pharmacokinetic Enhancement : Oxetanes can improve the solubility and permeability of drug molecules.

Anticancer Activity

A study evaluated several oxetane-containing analogues for their cytotoxicity against human cancer cell lines. Notably, the compound exhibited micromolar cytotoxicity against MCF-7 cells with an IC50 value as low as 0.47±0.02μM0.47\pm 0.02\mu M . The most potent analogues demonstrated effective inhibition against additional cancer cell lines such as MDA-MB-231 and PANC-1 .

CompoundIC50 (μM) against MCF-7Other Cell Lines
5c0.47Active
5h0.55Active
5k0.60Active

The mechanism by which oxetanes exert their anticancer effects is often linked to their ability to inhibit tubulin polymerization. However, it was observed that while some analogues showed significant cytotoxicity, they did not effectively inhibit tubulin polymerization (IC50 > 20 μM) . This indicates that the biological activity may arise from alternative pathways or mechanisms rather than direct interaction with tubulin.

Antimicrobial Properties

Research has indicated that oxetane-containing compounds exhibit a range of antimicrobial activities. For instance, oxetanes have been found to possess both antibacterial and antifungal properties due to their structural characteristics that allow them to disrupt microbial membranes .

Structure-Activity Relationship (SAR)

The incorporation of functional groups at specific positions on the oxetane ring significantly influences its biological activity. For example:

  • Compounds with halogen substitutions (e.g., Br or Cl) at the R2 position exhibited enhanced cytotoxicity.
  • The presence of methoxy groups at the R3 position also correlated with increased activity .

Pharmacokinetics and Stability

Oxetanes are known for their unique pharmacokinetic properties. They can be metabolized by human microsomal epoxide hydrolase (mEH), which may offer advantages in avoiding clearance by cytochrome P450 enzymes—often a source of drug-drug interactions . The stability of oxetanes under physiological conditions is influenced by their substitution patterns; for instance, 3,3-disubstituted oxetanes tend to exhibit greater stability compared to their unsubstituted counterparts .

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